2-Amino-4-(trifluoromethyl)phenol

Description

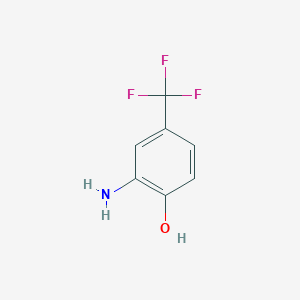

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTKIYIEMXRHGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196497 | |

| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-81-9 | |

| Record name | 2-Amino-4-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresol, 2-amino-alpha,alpha,alpha-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)phenol (CAS 454-81-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of biologically active compounds. This document details its chemical and physical properties, synthesis methodologies, and significant applications in drug discovery, with a particular focus on its role in the development of acid ceramidase inhibitors.

Chemical and Physical Properties

This compound is a light brown solid at room temperature.[1] Its chemical structure features an aniline ring substituted with a hydroxyl group, an amino group, and a trifluoromethyl group. This combination of functional groups makes it a versatile building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 454-81-9 | [2] |

| Molecular Formula | C₇H₆F₃NO | [2] |

| Molecular Weight | 177.12 g/mol | [2][3] |

| Melting Point | 121-122 °C | [4] |

| Boiling Point | 234.5 ± 40.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| pKa | 8.36 ± 0.18 | [1] |

| XLogP3 | 1.7 | [3] |

Spectral Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 6.96 (d, J=2.0 Hz, 1H), 6.89-6.94 (m, 1H), 6.74 (d, J=8.2 Hz, 1H), 4.10 (br s, 2H) | [5] |

| Mass Spectrum (CI, m/z) | [M+H]⁺ 178, [M-H]⁻ 176 | [5] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of 2-nitro-4-(trifluoromethyl)phenol. Several methods have been reported, with variations in the reducing agent and catalyst employed.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the synthesis of this compound via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Materials:

-

2-nitro-4-(trifluoromethyl)phenol

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen source (e.g., H-Cube hydrogenation reactor or hydrogen gas cylinder)

-

Rotary evaporator

Procedure:

-

Dissolve 2-nitro-4-(trifluoromethyl)phenol (1 equivalent) in methanol.

-

Add the 10% Pd/C catalyst to the solution.

-

Subject the mixture to hydrogenation at room temperature and atmospheric pressure. This can be achieved using an H-Cube hydrogenation reactor or by stirring the mixture under a hydrogen atmosphere.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion of the reaction, filter the mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a light brown solid.[1]

Application in Drug Discovery: Synthesis of Acid Ceramidase Inhibitors

A significant application of this compound is its use as a precursor in the synthesis of benzoxazolone carboxamides, which are potent inhibitors of acid ceramidase (AC).[5] AC is a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[6] Elevated AC activity is associated with several cancers, making it an attractive therapeutic target.[1][6]

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one

This protocol outlines the synthesis of a key intermediate, 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one, from this compound.

Materials:

-

This compound

-

Triphosgene

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as DCM.

-

Add a base, such as pyridine or triethylamine (2-3 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of triphosgene (approximately 0.4 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain 6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one.

Biological Activity of Derivatives: Acid Ceramidase Inhibition

Derivatives of this compound, specifically benzoxazolone carboxamides, have demonstrated potent inhibitory activity against human acid ceramidase. The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds.

| Compound | R¹ | X | Y | IC₅₀ (nM) ± S.E.M. | Reference |

| 9a | H | O | NH | 64 ± 7 | [7] |

| 16a | Br | O | NH | 31 ± 9 | [7] |

| 17a | p-F-Phe | O | NH | 79 ± 31 | [7] |

Acid Ceramidase Signaling Pathway in Cancer

Acid ceramidase plays a crucial role in the sphingolipid metabolism pathway, which is often dysregulated in cancer.[8] Ceramide, the substrate of AC, is a pro-apoptotic lipid, while its product, sphingosine, can be converted to sphingosine-1-phosphate (S1P), a pro-survival and pro-proliferative signaling molecule.[6] By hydrolyzing ceramide, AC shifts the balance towards S1P, promoting cancer cell survival, proliferation, and resistance to therapy.[1][6]

Experimental Protocol: Acid Ceramidase Activity Assay

Several methods are available to determine acid ceramidase activity. A common approach is a fluorogenic assay, which offers high sensitivity and is suitable for high-throughput screening.

Materials:

-

Cell or tissue lysates

-

Fluorogenic ceramide substrate (e.g., Rbm14-12)

-

Sodium acetate buffer (pH 4.5)

-

96-well plates

-

Microplate fluorescence reader

Procedure:

-

Prepare cell or tissue homogenates and quantify the protein concentration.

-

In a 96-well plate, add the sodium acetate buffer (pH 4.5).

-

Add the fluorogenic ceramide substrate solution (e.g., Rbm14-12 in ethanol) to a final desired concentration.

-

Add a fixed amount of protein from the cell or tissue lysate to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Stop the reaction (the method for stopping will depend on the specific substrate used).

-

Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the specific activity of acid ceramidase (e.g., in nmol/h/mg of protein).[9]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3]

It is essential to consult the Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its utility in the synthesis of potent acid ceramidase inhibitors highlights its importance in the pursuit of novel cancer therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a resource for researchers in the field.

References

- 1. Acid Ceramidase: A Novel Therapeutic Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-amino-alpha,alpha,alpha-trifluoro-p-creso | 454-81-9 [chemicalbook.com]

- 6. Molecular Targeting of Acid Ceramidase: Implications to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of 2-Amino-4-(trifluoromethyl)phenol. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this fluorinated aromatic compound. This document includes a summary of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its relevance in various scientific fields.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the phenol ring, combined with the electron-withdrawing trifluoromethyl (-CF₃) group, imparts unique chemical and physical properties to the molecule. These characteristics make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a desirable feature in drug design.[3][4]

Molecular Structure and Identifiers

The molecular structure of this compound consists of a benzene ring substituted with an amino group at position 2, a hydroxyl group at position 1, and a trifluoromethyl group at position 4.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 454-81-9 | [5] |

| Chemical Formula | C₇H₆F₃NO | [5] |

| Molecular Weight | 177.12 g/mol | [5] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)O | |

| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 | [5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Melting Point | 121-122 °C | [6] |

| Boiling Point | 234.5 °C at 760 mmHg | [6] |

| Density | 1.4 ± 0.1 g/cm³ | [6] |

| Flash Point | 95.6 ± 27.3 °C | [6] |

| Refractive Index | 1.516 | [6] |

| Vapor Pressure | 0.0345 mmHg at 25°C | [6] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3385, 3313 | N-H stretching (amino group) |

| 1633 | N-H bending (amino group) |

| 1604, 1573, 1508 | C=C aromatic ring stretching |

| 1463 | C-H bending |

| 1376, 1336 | C-F stretching (trifluoromethyl group) |

| 1274 | C-O stretching (phenol) |

| 1072 | C-N stretching |

| 859 | C-H out-of-plane bending |

(Data sourced from[6])

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) analysis of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 177 | [M]⁺ (Molecular Ion) |

| 158 | [M-F]⁺ |

(Data sourced from[5])

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)phenol.

Materials:

-

2-Nitro-4-(trifluoromethyl)phenol

-

Ethanol

-

Platinum oxide (PtO₂) catalyst

-

Hydrogen gas

Procedure:

-

Dissolve 2-nitro-4-(trifluoromethyl)phenol in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of platinum oxide to the solution.

-

Pressurize the vessel with hydrogen gas to approximately 50 psig.

-

Agitate the mixture at room temperature. Periodically add fresh portions of the catalyst to ensure the reaction proceeds to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the residue from water to yield pure this compound.[6]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Analysis: Acquire the proton NMR spectrum. The aromatic protons are expected to appear as multiplets in the range of δ 6.5-7.5 ppm. The chemical shifts of the -NH₂ and -OH protons can be broad and may vary depending on the solvent and concentration.

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS analysis.

-

Analysis: Acquire the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules with applications in different fields:

-

Pharmaceuticals: The unique electronic and steric properties imparted by the trifluoromethyl group make this compound a valuable precursor for the development of new drug candidates.[2][7] Trifluoromethylated compounds often exhibit enhanced biological activity and improved pharmacokinetic profiles.[3][4]

-

Agrochemicals: It is used in the synthesis of novel herbicides, insecticides, and fungicides.[2]

-

Materials Science: Derivatives of this compound can be utilized in the creation of high-performance polymers and other advanced materials.[2]

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and a conceptual representation of its role as a building block in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)phenol

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-4-(trifluoromethyl)phenol, a crucial intermediate in the pharmaceutical and agrochemical industries.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis routes.

Introduction

This compound, also known as 2-hydroxy-5-(trifluoromethyl)aniline, is a valuable building block in organic synthesis.[2][3] Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to target molecules, making it a sought-after component in the development of novel therapeutic agents and specialized chemicals.[1][2] This guide focuses on the most common and effective laboratory-scale synthesis methods.

Core Synthesis Pathway: Reduction of 2-Nitro-4-(trifluoromethyl)phenol

The most prevalent method for synthesizing this compound is through the reduction of its nitro precursor, 2-Nitro-4-(trifluoromethyl)phenol. This transformation can be achieved using various reducing agents and catalytic systems.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Experimental Protocol: Hydrogenation using Platinum Oxide

A solution of 82.2 g of 2-Nitro-4-(trifluoromethyl)phenol in 300 ml of ethanol is treated with 0.5 g of platinum oxide catalyst. The mixture is then hydrogenated at a pressure of 50 psig. To ensure the reaction proceeds to completion, fresh portions of the catalyst may be added periodically. Upon completion, the reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The resulting residue is then crystallized from water to yield this compound.[4]

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

A suspension of the nitro compound and 10% Palladium on Carbon (Pd/C) in a solvent system like ethyl acetate/methanol is stirred under a hydrogen atmosphere (1-2 atm). After the reaction is complete, the mixture is filtered and concentrated under reduced pressure. The crude product can then be purified by silica gel chromatography.[3] In a specific example, 340 μL (2.41 mmol) of 2-Nitro-4-trifluoromethylphenol was dissolved in 50 mL of methanol and processed through an H-Cube with a 10% Pd/C catalyst cartridge at ambient temperature and pressure.[3] Another variation involves stirring a mixture of the nitro compound (0.500 g), ammonium formate (0.761 g), and 10% Pd/C (0.050 g) in methanol (12 mL) at 50°C for 1 hour.[3]

Chemical Reduction

Alternatively, chemical reducing agents can be employed for the conversion of the nitro group to an amine.

Experimental Protocol: Reduction using Sodium Dithionite

Solid sodium dithionite (10 g) is added in portions to a stirred solution of 2-chloro-6-nitro-4-trifluoromethylphenol (4.5 g) in a mixture of ethanol (20 ml) and water (30 ml). The solution is stirred for 2 hours and then left overnight. The reaction mixture is filtered and evaporated. The residue is mixed with toluene, which is subsequently removed under reduced pressure. The final product is extracted with boiling chloroform.[5] Note that this example uses a chlorinated analogue, but the methodology is applicable to the non-chlorinated starting material.

Summary of Quantitative Data

| Synthesis Method | Starting Material | Reagents & Catalyst | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Catalytic Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | H₂, Platinum Oxide | Ethanol | 50 psig | Not Specified | Crystallized from water | [4] |

| Catalytic Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | H₂, 10% Pd/C | EtOAc/MeOH | 1-2 atm | Not Specified | Purified by silica gel chromatography | [3] |

| Catalytic Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | H₂, 10% Pd/C | Methanol | H-Cube, ambient T & P | Not Specified | Not Specified | [3] |

| Transfer Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | Ammonium Formate, 10% Pd/C | Methanol | 50°C, 1 hour | Not Specified | Not Specified | [3] |

| Transfer Hydrogenation | 2-Nitro-4-(trifluoromethyl)phenol | Ammonium Formate, Palladium Hydroxide | Methanol | 85°C | 100% | Light brown solid | [3] |

| Chemical Reduction | 2-Chloro-6-nitro-4-trifluoromethylphenol | Sodium Dithionite | Ethanol/Water | Room Temp, 2h then overnight | Not Specified | Yellow oil | [5] |

Synthesis Pathway Visualization

The following diagrams illustrate the primary synthesis pathways for this compound.

References

Spectroscopic Profile of 2-Amino-4-(trifluoromethyl)phenol: A Technical Guide

Introduction: 2-Amino-4-(trifluoromethyl)phenol is an aromatic organic compound with the molecular formula C₇H₆F₃NO. It serves as a key building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the presence of the trifluoromethyl group which can enhance metabolic stability and binding affinity of target molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the methodologies for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~7.1 - 7.3 | d | 1H | Ar-H |

| ~6.9 - 7.1 | dd | 1H | Ar-H |

| ~6.8 - 6.9 | d | 1H | Ar-H |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| ~8.5 - 9.5 | br s | 1H | -OH |

Solvent: CDCl₃. Predicted using computational software.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~145 - 150 | C-OH |

| ~135 - 140 | C-NH₂ |

| ~125 - 130 | C-CF₃ |

| ~122 - 127 (q) | -CF₃ |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~105 - 110 | Ar-CH |

Solvent: CDCl₃. Predicted using computational software. The trifluoromethyl carbon appears as a quartet due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3385, 3313 | Strong, Sharp | N-H stretching (asymmetric and symmetric) |

| ~3300 - 3500 | Broad | O-H stretching |

| 1633, 1604, 1573 | Medium | C=C aromatic ring stretching |

| 1508 | Medium | N-H bending |

| 1463 | Medium | C-H bending |

| 1376, 1336 | Strong | C-F stretching |

| 1274 | Strong | C-O stretching |

| 1072, 859 | Medium | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 178.1 | - | [M+H]⁺ |

| 158 | Moderate | [M - F]⁺ or [M - NH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The sample should be fully dissolved.

-

Filtration: Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard one-pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a more concentrated sample may be necessary.

-

-

Referencing: Chemical shifts are typically referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is typically dissolved in a volatile solvent.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which involves bombarding the sample with a high-energy electron beam to generate the molecular ion and fragment ions. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) are often used, which typically produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-4-(trifluoromethyl)phenol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding these properties is critical for process development, formulation, and ensuring the quality and efficacy of the final products.

Physicochemical Properties

This compound is a trifluoromethylated aromatic amine with the molecular formula C₇H₆F₃NO and a molecular weight of 177.12 g/mol . The presence of the trifluoromethyl group significantly influences its electronic and lipophilic character, which in turn affects its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO | PubChem[1] |

| Molecular Weight | 177.12 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Appearance | Off-white to pale yellow crystalline powder | - |

| Melting Point | 59-62 °C | - |

Solubility Profile

General Solubility Characteristics:

-

Water: Expected to have low to slight solubility in water. The hydrophobic trifluoromethyl group and the aromatic ring reduce its affinity for water, although the amino and hydroxyl groups can participate in hydrogen bonding.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have good solubility due to the ability of the amino and hydroxyl groups to form hydrogen bonds with the solvent. The synthesis of this compound involves crystallization from ethanol, indicating its solubility in this solvent.[3]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Expected to be soluble in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Expected to have limited solubility.

A qualitative summary of the expected solubility is presented below. It is strongly recommended to determine the quantitative solubility in specific solvent systems for any application.

| Solvent | Expected Solubility |

| Water | Slightly Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetonitrile | Soluble |

| Toluene | Slightly Soluble to Insoluble |

| Hexane | Insoluble |

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and use in synthetic processes. Like other aminophenols, it is susceptible to degradation under certain conditions, primarily through oxidation.

General Degradation Pathways

Aminophenols are known to be sensitive to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions. The primary degradation pathway involves the oxidation of the aminophenol to a quinoneimine intermediate, which can then undergo further reactions, including polymerization, leading to the formation of colored degradation products.

The stability of phenolic compounds is also influenced by pH. In alkaline conditions, the phenoxide ion is more susceptible to oxidation than the protonated phenol.

Factors Affecting Stability

-

Light: Exposure to light, particularly UV radiation, can accelerate the degradation of aminophenols. It is recommended to store the compound in light-resistant containers.

-

pH: Alkaline conditions can promote the oxidation of the phenolic hydroxyl group. Maintaining a neutral or slightly acidic pH can enhance stability.

-

Oxygen: The presence of oxygen is a key factor in the oxidative degradation of aminophenols. Storage under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability.

-

Temperature: Elevated temperatures can increase the rate of degradation reactions. It is advisable to store the compound in a cool place.

-

Metal Ions: Certain metal ions can catalyze the oxidation of aminophenols. Contact with incompatible materials should be avoided.

The logical relationship of these factors is illustrated in the diagram below.

Caption: Factors influencing the oxidative degradation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound. The following sections outline generalized methodologies that can be adapted for this specific compound.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.

-

-

Calculation:

-

Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L), taking into account the dilution factor.

-

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the compound. These studies also help in developing and validating stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Stress Conditions:

-

Hydrolytic Degradation:

-

Acidic: Reflux the compound in 0.1 M HCl at a specified temperature (e.g., 80 °C) for a defined period.

-

Basic: Reflux the compound in 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Neutral: Reflux the compound in water at a specified temperature (e.g., 80 °C) for a defined period.

-

-

Oxidative Degradation:

-

Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a defined period.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 105 °C) for a defined period.

-

General Procedure:

-

Prepare solutions of this compound in a suitable solvent.

-

Expose the solutions and the solid compound to the stress conditions described above.

-

At specified time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.

-

If necessary, use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the degradation products and to propose their structures.

The following diagram illustrates a generalized workflow for assessing chemical stability.

Caption: Generalized workflow for assessing chemical stability.

Conclusion

This technical guide provides an overview of the solubility and stability of this compound based on available data for structurally related compounds and general principles of chemical stability. While quantitative data for this specific molecule is limited in the public domain, the information and protocols presented here offer a solid foundation for researchers, scientists, and drug development professionals to conduct their own detailed investigations. A thorough understanding and experimental determination of these properties are essential for the successful application of this important chemical intermediate.

References

2-Amino-4-(trifluoromethyl)phenol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 2-Amino-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 454-81-9). The following sections detail the potential hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Hazard Identification

This compound is a chemical that requires careful handling due to its potential health hazards. While a specific, comprehensive safety data sheet (SDS) is not available in the provided search results, information synthesized from related trifluoromethyl- and amino-phenol compounds indicates that it should be treated as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system, with potential for more severe effects upon significant exposure.

Table 1: GHS Hazard Classification and Elements (Inferred)

| Category | Classification | Pictogram | Signal Word |

| Acute Toxicity, Oral | May be harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | Causes skin irritation. | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |

Note: This classification is inferred from similar compounds and general principles of handling substituted phenols. Users must consult a specific Safety Data Sheet (SDS) from their supplier for definitive classifications.

Hazard Statements (H-Statements):

-

H319: Causes serious eye irritation.[3]

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 454-81-9 | [5][6] |

| Molecular Formula | C₇H₆F₃NO | [5] |

| Molecular Weight | 177.12 g/mol | [5] |

| Appearance | Solid (assumed) | General chemical knowledge |

| InChIKey | BHTKIYIEMXRHGL-UHFFFAOYSA-N | [5] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure. All laboratory personnel should be trained in these procedures.[7]

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8][9] |

| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[10][11] Wash the area with soap and water.[8] Seek medical attention if irritation persists. Rapid decontamination is critical.[12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][11] Check for and remove any contact lenses.[10] Seek immediate medical attention, preferably from an ophthalmologist.[11] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[13] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[10] |

Firefighting and Accidental Release Measures

4.1 Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[8][14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4][8]

4.2 Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area.[4] Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Use personal protective equipment as outlined in Section 6.0.

-

Containment and Cleaning: For solid spills, avoid generating dust.[1][2] Carefully sweep up the material and place it into a suitable, sealed, and labeled container for disposal.[1][15] Do not let the product enter drains.[2][4]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[7][16] Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents.[14]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for protecting laboratory personnel.

-

Engineering Controls: Work should be conducted in a properly functioning chemical fume hood to keep airborne concentrations low.[10][16] Eyewash stations and safety showers must be readily available and in close proximity to the workstation.[14]

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Recommended Equipment | Rationale & Specifications |

| Eye/Face Protection | Chemical splash goggles and/or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[4][18] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A fully buttoned laboratory coat. | Gloves must be inspected before use.[4] A lab coat provides a barrier against skin contact.[16] |

| Foot Protection | Closed-toe shoes. | Shoes must cover the entire foot to protect against spills.[16] |

| Respiratory Protection | NIOSH/MSHA-approved respirator. | Required if working outside a fume hood or if dust/aerosol generation is likely.[16][18] |

Experimental Protocol: General Safe Handling of a Hazardous Chemical Powder

The following is a generalized protocol for handling a hazardous chemical solid like this compound in a research setting.

-

Preparation and Planning:

-

Conduct a thorough risk assessment for the planned experiment.[19]

-

Ensure the Safety Data Sheet (SDS) is reviewed and understood by all personnel involved.

-

Verify that all necessary PPE is available and in good condition.

-

Confirm that the chemical fume hood is functioning correctly and that eyewash stations/safety showers are unobstructed.[7]

-

-

Donning PPE:

-

Put on a laboratory coat, ensuring it is fully buttoned.

-

Wear appropriate closed-toe shoes.

-

Put on chemical safety goggles.

-

Don the correct type of chemical-resistant gloves.

-

-

Chemical Handling and Weighing:

-

Perform all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[16]

-

Use a spatula to carefully transfer the desired amount of the chemical to a tared weigh boat or container. Avoid creating dust.

-

If creating a solution, add the solid slowly to the solvent to prevent splashing.

-

-

Running the Experiment:

-

Waste Disposal:

-

Segregate hazardous waste from non-hazardous waste.[21]

-

Dispose of all contaminated materials (gloves, weigh boats, pipette tips) and excess chemical in a designated, sealed, and properly labeled hazardous waste container.

-

Follow all institutional and local regulations for chemical waste disposal.[21]

-

-

Decontamination and Doffing PPE:

-

Clean the work area within the fume hood.

-

Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1]

-

Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid cross-contamination.

-

Visualizations

The following diagrams illustrate key safety workflows and concepts for handling hazardous chemicals.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. angenechemical.com [angenechemical.com]

- 3. 2-Amino-4-((trifluoromethyl)sulfonyl)phenol | 69245-43-8 [sigmaaldrich.com]

- 4. angenechemical.com [angenechemical.com]

- 5. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. hmdb.ca [hmdb.ca]

- 11. First aid guidance - Department of Biology, University of York [york.ac.uk]

- 12. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]

- 13. monash.edu [monash.edu]

- 14. fishersci.com [fishersci.com]

- 15. chemistry.unm.edu [chemistry.unm.edu]

- 16. benchchem.com [benchchem.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. echemi.com [echemi.com]

- 19. westernsydney.edu.au [westernsydney.edu.au]

- 20. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 21. needle.tube [needle.tube]

The Cornerstone of Modern Synthesis: A Technical Guide to 2-Amino-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)phenol is a crucial fluorinated organic compound that serves as a high-value intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] The strategic placement of its amino, hydroxyl, and trifluoromethyl groups on the benzene ring imparts unique reactivity and physicochemical properties, making it a versatile building block for creating novel active ingredients.

The incorporation of a trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides an in-depth overview of the properties, synthesis, and pivotal role of this compound as a chemical intermediate, complete with detailed experimental protocols and workflow visualizations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for its handling, reaction planning, and characterization.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 454-81-9 |

| Molecular Formula | C₇H₆F₃NO |

| Molecular Weight | 177.12 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | 128-132 °C |

| Boiling Point | 235.5 °C at 760 mmHg |

| Solubility | Soluble in polar organic solvents like methanol and ethanol. |

| Synonyms | 3-Amino-4-hydroxybenzotrifluoride, 2-Hydroxy-5-(trifluoromethyl)aniline |

Data sourced from PubChem and commercial supplier specifications.

Synthesis of this compound

The most common and industrially viable method for synthesizing this compound is through the catalytic hydrogenation of its nitro precursor, 2-nitro-4-(trifluoromethyl)phenol. This reaction selectively reduces the nitro group to an amine while preserving the phenol and trifluoromethyl functionalities.[3]

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-4-(trifluoromethyl)phenol

Objective: To synthesize this compound by reducing the corresponding nitro compound.

Materials:

-

2-Nitro-4-(trifluoromethyl)phenol

-

Ethanol (or Methanol)

-

Platinum oxide (PtO₂) or 10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas source

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and properly assembled.

-

Charging the Reactor: In the reaction vessel, dissolve 2-nitro-4-(trifluoromethyl)phenol (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of platinum oxide or 10% Pd/C (typically 0.5-5 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psig)[3].

-

Reaction: Begin agitation (shaking or stirring) and maintain the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure this compound.[3]

Synthesis Workflow Diagram

Role as a Chemical Intermediate

The utility of this compound stems from the ortho-positioning of the amino and hydroxyl groups, which makes it an excellent precursor for the synthesis of various heterocyclic compounds, most notably benzoxazoles.

Synthesis of Benzoxazole Derivatives

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities, making them common scaffolds in drug discovery. This compound can be condensed with various carbonyl compounds (or their derivatives like carboxylic acids or orthoesters) to form the benzoxazole ring system.

Experimental Protocol: Synthesis of 6-(Trifluoromethyl)benzoxazole Derivative

Objective: To demonstrate the use of this compound as an intermediate in a cyclization reaction. This protocol is a representative example based on general benzoxazole synthesis methods.[4]

Materials:

-

This compound

-

A suitable carboxylic acid or acyl chloride (e.g., benzoyl chloride)

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

High-boiling point solvent (e.g., xylene), if necessary

-

Sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reactant Mixing: Combine this compound (1.0 equivalent) and the chosen carboxylic acid (1.0-1.2 equivalents) with a dehydrating agent like polyphosphoric acid.

-

Heating: Heat the mixture, typically to a high temperature (e.g., 130-200 °C), for several hours until the reaction is complete (monitor by TLC).

-

Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice or into cold water.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted-6-(trifluoromethyl)benzoxazole.

General Reaction Pathway: Benzoxazole Formation

References

- 1. WO2017125941A1 - An improved process for the preparation of regorafenib - Google Patents [patents.google.com]

- 2. A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer | Semantic Scholar [semanticscholar.org]

- 3. prepchem.com [prepchem.com]

- 4. Portico [access.portico.org]

IUPAC name for 2-Amino-4-(trifluoromethyl)phenol

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in the chemical and pharmaceutical industries. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significance in synthetic chemistry.

Chemical Identity and Nomenclature

The compound with the common name this compound is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the same name.[1] It is also known by several synonyms, including 3-amino-4-hydroxybenzotrifluoride and 2-HYDROXY-5-(TRIFLUOROMETHYL)ANILINE.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 454-81-9[1] |

| Molecular Formula | C₇H₆F₃NO[1] |

| InChI | InChI=1S/C7H6F3NO/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2[1] |

| InChIKey | BHTKIYIEMXRHGL-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)O[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in chemical synthesis and drug design. The trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability.[2][3]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 177.12 g/mol [1] |

| XLogP3 | 1.7[1] |

| Monoisotopic Mass | 177.04014830 Da[1] |

Synthesis Protocol

A common method for the synthesis of this compound involves the hydrogenation of a precursor molecule. The following protocol is a representative example of its preparation.[4]

Experimental Protocol: Synthesis of this compound [4]

-

Materials:

-

Precursor compound (e.g., 2-Nitro-4-(trifluoromethyl)phenol)

-

Ethanol

-

Platinum oxide catalyst

-

-

Procedure:

-

Dissolve 82.2 g of the starting material in 300 ml of ethanol.

-

Add 0.5 g of platinum oxide catalyst to the solution.

-

Hydrogenate the mixture at 50 psig. Periodically add fresh portions of the catalyst.

-

Upon reaction completion, filter the reaction mixture.

-

Concentrate the filtrate.

-

Crystallize the resulting residue from water to obtain this compound.

-

Below is a workflow diagram illustrating the synthesis process.

Biological Significance and Applications

This compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5] The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs—a phenol and an aniline derivative—are present in many biologically active compounds. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.[6] The trifluoromethyl group is a common feature in many modern pharmaceuticals, contributing to their efficacy.[2]

The diagram below illustrates a generalized signaling pathway that phenolic compounds are often involved in, such as the modulation of inflammatory responses through the NF-κB pathway.

Safety and Handling

According to aggregated GHS information, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302, H312, H332 | Harmful if swallowed, in contact with skin or if inhaled[1] |

This technical guide provides a summary of the available information on this compound. Researchers should consult the primary literature and safety data sheets for more detailed information.

References

- 1. This compound | C7H6F3NO | CID 120246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 2-Amino-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from 2-Amino-4-(trifluoromethyl)phenol, a versatile starting material for the development of novel pharmacologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the resulting compounds. This document outlines the synthesis of three major classes of derivatives: benzoxazoles, amides, and Schiff bases, and includes their potential therapeutic applications and relevant biological data.

Synthesis of 6-(Trifluoromethyl)benzoxazole Derivatives

Benzoxazole derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The synthesis of 6-(trifluoromethyl)benzoxazoles can be achieved through the condensation of this compound with various carboxylic acids.

Experimental Protocol: Synthesis of 2-Phenyl-6-(trifluoromethyl)benzoxazole

This protocol describes the synthesis of a representative 2-aryl-6-(trifluoromethyl)benzoxazole via condensation with benzoic acid.

Materials:

-

This compound

-

Benzoic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine this compound (1 mmol, 177 mg) and benzoic acid (1.1 mmol, 134 mg).

-

Add polyphosphoric acid (approx. 10 times the weight of the reactants) to the flask.

-

Heat the reaction mixture to 180-200°C with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully add ice-water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield 2-phenyl-6-(trifluoromethyl)benzoxazole as a solid.

Data Presentation:

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Biological Activity | IC₅₀ (µM) |

| 2-Phenyl-6-(trifluoromethyl)benzoxazole | This compound | Benzoic Acid | 85 | 135-137 | Anticancer (MCF-7) | 5.2 |

Signaling Pathway:

Certain anticancer benzoxazole derivatives are known to act as agonists of the Aryl Hydrocarbon Receptor (AhR). Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can metabolize pro-carcinogens but also some chemotherapeutic agents, influencing their efficacy.

Synthesis of N-(2-hydroxy-5-(trifluoromethyl)phenyl) Amide Derivatives

Amide derivatives of this compound can be readily synthesized through acylation of the amino group. These derivatives have potential as analgesic, anti-inflammatory, and anticancer agents.

Experimental Protocol: Synthesis of N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide

This protocol details the acetylation of this compound using acetic anhydride.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (catalyst)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1 mmol, 177 mg) in dichloromethane (10 mL) in a round-bottom flask.

-

Add a catalytic amount of pyridine (2-3 drops).

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 mmol, 104 µL) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL) and then with saturated sodium bicarbonate solution (2 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify by column chromatography (Hexane:Ethyl acetate gradient) to obtain N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide.

Data Presentation:

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Biological Activity | IC₅₀ (µM) |

| N-(2-hydroxy-5-(trifluoromethyl)phenyl)acetamide | This compound | Acetic Anhydride | 92 | 145-147 | Cytotoxicity (A549) | 15.8 |

Experimental Workflow:

Synthesis of Schiff Base Derivatives

Schiff bases derived from this compound are of interest for their antimicrobial properties. They are typically synthesized by the condensation of the primary amine with an aldehyde or ketone.

Experimental Protocol: Synthesis of 2-(((2-hydroxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol

This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde.

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 mmol, 177 mg) in ethanol (15 mL) in a round-bottom flask.

-

Add salicylaldehyde (1 mmol, 106 µL) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 3-5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure Schiff base.

Data Presentation:

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Biological Activity | MIC (µg/mL) |

| 2-(((2-hydroxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol | This compound | Salicylaldehyde | 88 | 198-200 | Antibacterial (S. aureus) | 32 |

| 2-(((2-hydroxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol | This compound | Salicylaldehyde | 88 | 198-200 | Antibacterial (E. coli) | 64 |

Mechanism of Antimicrobial Action:

The antimicrobial activity of many Schiff bases is attributed to their ability to chelate metal ions essential for microbial growth or to interact with the microbial cell membrane, leading to its disruption and subsequent cell death. The imine group is crucial for this biological activity.

Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)phenol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)phenol is a valuable building block in medicinal chemistry, primarily owing to the presence of the trifluoromethyl (-CF3) group. This electron-withdrawing moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These properties make it an attractive starting material for the synthesis of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of bioactive compounds, with a focus on its application in the synthesis of benzoxazole derivatives and kinase inhibitors.

Application 1: Synthesis of Benzoxazole Derivatives with Potential Antimicrobial and Anticancer Activity

The ortho-disposed amino and hydroxyl groups in this compound make it an excellent precursor for the synthesis of benzoxazoles, a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[3][4] The general synthesis involves the condensation of the aminophenol with a carboxylic acid or its derivative, followed by intramolecular cyclization.

Synthetic Workflow for Benzoxazole Derivatives

Caption: General workflow for the synthesis and evaluation of benzoxazole derivatives.

Experimental Protocol: Synthesis of 2-Substituted-6-(trifluoromethyl)benzoxazoles

This protocol is a general method for the condensation of 2-aminophenols with carboxylic acids.[3]

Materials:

-

This compound

-

Substituted carboxylic acid (e.g., benzoic acid, acetic acid)

-

Polyphosphoric acid (PPA) or other dehydrating agent

-

Toluene or other suitable high-boiling solvent

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents).

-

Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent. The amount of PPA should be sufficient to create a stirrable paste.

-

Heat the reaction mixture at 130-150 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-6-(trifluoromethyl)benzoxazole.

Experimental Protocol: Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.[5]

Materials:

-

Synthesized benzoxazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | S. aureus | 32 - 256 | [6] |

| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | E. faecalis | 32 - 256 | [6] |

| 2-(p-substituted-benzyl)-5-substituted-benzoxazoles | P. aeruginosa | 64 - 256 | [6] |

Application 2: Development of Kinase Inhibitors for Anticancer Therapy

The trifluoromethylphenyl motif is present in several approved kinase inhibitors, such as sorafenib.[7] this compound can serve as a key starting material for the synthesis of novel kinase inhibitors. The amino group provides a handle for the introduction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases.

Signaling Pathway Targeted by Kinase Inhibitors

Caption: Simplified signaling pathway illustrating the action of kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Amino-2-phenol Derivative as a Kinase Inhibitor

This protocol is adapted from the synthesis of 4-amino-2-(thio)phenol derivatives.[8]

Materials:

-

This compound

-

Aryl sulfonyl chloride

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1 equivalent) in DCM.

-

Add pyridine (1.2 equivalents) to the solution and cool to 0 °C.

-

Slowly add the aryl sulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-(2-hydroxy-5-(trifluoromethyl)phenyl)sulfonamide derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This is a general protocol for determining the IC50 value of a kinase inhibitor.

Materials:

-

Synthesized inhibitor compound

-

Recombinant kinase (e.g., AKT, ABL)

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the kinase assay buffer.

-

In a 384-well plate, add the kinase and the inhibitor at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data: Kinase Inhibitory Activity

| Compound | Target Kinase | IC50 (µM) | Reference |

| 5i (a 4-amino-2-thiophenol derivative) | AKT | 1.26 | [8] |

| 5i (a 4-amino-2-thiophenol derivative) | ABL | 1.50 | [8] |

Conclusion